molecular formula C16H16FNO B11177770 N-benzyl-N-ethyl-4-fluorobenzamide

N-benzyl-N-ethyl-4-fluorobenzamide

Cat. No.: B11177770
M. Wt: 257.30 g/mol
InChI Key: WGWBZFSWMHPPIC-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-fluorobenzamide is an organic compound with the molecular formula C16H16FNO It is a derivative of benzamide, where the benzyl and ethyl groups are attached to the nitrogen atom, and a fluorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with benzylamine and ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-benzyl-N-ethyl-4-fluoroaniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-ethyl-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-fluorobenzamide: Lacks the ethyl group, which may affect its binding properties and reactivity.

    N-ethyl-4-fluorobenzamide: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.

    4-fluorobenzamide: Lacks both the benzyl and ethyl groups, resulting in different chemical and biological properties.

Uniqueness

N-benzyl-N-ethyl-4-fluorobenzamide is unique due to the presence of both benzyl and ethyl groups, which can enhance its solubility, binding affinity, and overall reactivity. The fluorine atom further contributes to its unique properties by increasing its stability and selectivity in various applications.

Properties

Molecular Formula

C16H16FNO

Molecular Weight

257.30 g/mol

IUPAC Name

N-benzyl-N-ethyl-4-fluorobenzamide

InChI

InChI=1S/C16H16FNO/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(17)11-9-14/h3-11H,2,12H2,1H3

InChI Key

WGWBZFSWMHPPIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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